Cas no 2228446-30-6 (methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate)

Methyl 4-[1-(aminomethyl)cyclopentyl]-1-methyl-1H-pyrrole-2-carboxylate is a versatile intermediate in organic synthesis, featuring a cyclopentyl-pyrrole scaffold with both ester and aminomethyl functional groups. Its structure enables selective modifications, making it valuable for pharmaceutical and agrochemical applications. The presence of the aminomethyl group allows for further derivatization, while the ester moiety offers reactivity for hydrolysis or transesterification. The cyclopentyl ring enhances steric stability, potentially improving metabolic resistance in active compounds. This compound is particularly useful in medicinal chemistry for the development of novel bioactive molecules, where its balanced lipophilicity and functional group compatibility support diverse synthetic pathways. Its purity and stability under standard conditions further enhance its utility in research and industrial settings.
methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate structure
2228446-30-6 structure
Product Name:methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate
CAS No:2228446-30-6
MF:C13H20N2O2
MW:236.310103416443
CID:5967110
PubChem ID:165827043
Update Time:2025-06-12

methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate
    • methyl 4-[1-(aminomethyl)cyclopentyl]-1-methyl-1H-pyrrole-2-carboxylate
    • EN300-1736970
    • 2228446-30-6
    • Inchi: 1S/C13H20N2O2/c1-15-8-10(7-11(15)12(16)17-2)13(9-14)5-3-4-6-13/h7-8H,3-6,9,14H2,1-2H3
    • InChI Key: XZSPQRDOMODMLK-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(=CN1C)C1(CN)CCCC1)=O

Computed Properties

  • Exact Mass: 236.152477885g/mol
  • Monoisotopic Mass: 236.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 287
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 57.2Ų

methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>

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Additional information on methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate

Introduction to Methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2228446-30-6)

Methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate, with the CAS number 2228446-30-6, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, featuring a complex structure that includes a cyclopentyl ring, a pyrrole core, and an amine functional group, has garnered attention for its potential applications in drug discovery and development.

The structural motif of Methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate makes it a versatile scaffold for medicinal chemists. The presence of the amine group provides a site for further functionalization, while the pyrrole ring is known for its role in various bioactive molecules. This combination suggests that the compound may exhibit multiple pharmacophoric properties, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities. Pyrrole derivatives, in particular, have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The cyclopentyl moiety further enhances the complexity of the molecule, potentially influencing its pharmacokinetic properties and binding interactions with biological targets.

One of the most exciting aspects of studying Methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate is its potential as a lead compound for drug development. Researchers have been exploring its derivatives to identify more potent and selective agents. The amine group, for instance, can be modified to introduce different substituents that may improve solubility, bioavailability, or target specificity.

Recent studies have highlighted the importance of understanding the molecular interactions between such compounds and their biological targets. Computational methods, including molecular docking and molecular dynamics simulations, have been employed to predict how Methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate might bind to proteins and other biomolecules. These studies provide valuable insights into the compound's mechanism of action and help guide the design of more effective derivatives.

The synthesis of this compound also presents an interesting challenge for organic chemists. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently, enabling researchers to explore a wider range of derivatives.

In conclusion, Methyl 4-1-(aminomethyl)cyclopentyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2228446-30-6) is a fascinating compound with significant potential in pharmaceutical research. Its unique structure and diverse biological activities make it a valuable scaffold for drug discovery. As research continues to uncover new applications and synthetic strategies for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.

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